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Compound of Interest

Compound Name: Omeprazole impurity 7

Cat. No.: B13036546

Get Quote

Executive Summary
In the context of high-performance liquid chromatography (HPLC) and impurity profiling for

Omeprazole (API), Impurity 7 most frequently refers to a specific, advanced degradation

product designated by reference standard manufacturers (e.g., CAS 1346649-67-9). Unlike

common oxidation byproducts (like Omeprazole Sulfone) or reduction byproducts (Omeprazole

Sulfide), Impurity 7 represents a structural rearrangement and demethylation event.

Crucial Disambiguation:

Primary Target (This Guide):Omeprazole Impurity 7 (CAS 1346649-67-9).[1] A pyridin-4-

one derivative arising from hydrolysis and linker rearrangement.

Secondary Context: Some vendors may refer to "(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl

acetate" (CAS 91219-90-8) as "Related Compound 7".[2] This is a synthetic process

intermediate and is chemically distinct from the degradation impurity discussed here.
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b13036546#bc-rfq
https://www.benchchem.com/product/b13036546/docs?utm_src=pdf-body#technical-guide-chemical-structure-profiling-of-omeprazole-impurity-7
https://chemicea.com/product/omeprazole-impurity-7
https://clearsynth.com/product/omeprazole-related-compound-7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13036546?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Impurity 7 is characterized by the loss of the methyl group on the pyridine ring (converting it to

a pyridone) and a fundamental rearrangement of the sulfinyl-methyl linker into a thioxomethyl

bridge.

Property Specification

Common Name Omeprazole Impurity 7

IUPAC Name
2-[(5-Methoxy-1H-benzimidazol-2-

yl)thioxomethyl]-3,5-dimethylpyridin-4(1H)-one

CAS Registry Number 1346649-67-9

Molecular Formula C₁₆H₁₅N₃O₂S

Molecular Weight 313.37 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, Methanol; sparingly soluble in

Water

Structural Features[5][6]
Pyridin-4-one Ring: Unlike Omeprazole, which contains a 4-methoxy-pyridine, Impurity 7

features a 4-pyridone moiety. This results from the acidic hydrolysis of the ether linkage

(demethylation).

Thioxomethyl Linker: The characteristic sulfinyl-methylene bridge (–S(O)–CH₂–) of

Omeprazole is absent. Instead, the structure possesses a thioxo (C=S) group bridging the

benzimidazole and the pyridone rings. This implies a dehydration and tautomeric shift during

formation.

Benzimidazole Moiety: The 5-methoxy-1H-benzimidazole core remains intact, though the

protonation state of the imidazole nitrogen may vary depending on pH.

Molecular Visualization (DOT)
The following diagram illustrates the chemical connectivity of Impurity 7 compared to the parent

Omeprazole structure.
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Caption: Structural comparison showing the transformation from Omeprazole to Impurity 7,

highlighting the linker rearrangement and pyridine hydrolysis.

Mechanistic Pathways
The formation of Impurity 7 is non-trivial and suggests exposure to acidic conditions followed

by thermal stress. It is not a simple oxidation product like the Sulfone (Impurity D).

Proposed Formation Mechanism
Acidic Hydrolysis (Demethylation): The 4-methoxy group on the pyridine ring of Omeprazole

is susceptible to nucleophilic attack by water under acidic conditions. This hydrolysis

releases methanol and generates the Pyridin-4-one (Desmethyl Omeprazole) intermediate.

Linker Instability: The sulfoxide bond in the desmethyl intermediate is labile. Under continued

stress (heat/acid), the molecule undergoes dehydration.

Thio-Rearrangement: The mechanism likely involves a Pummerer-type rearrangement or a

tautomeric shift where the oxygen of the sulfoxide is lost (as water) and the methylene

carbon forms a double bond with the sulfur (Thioxo formation), stabilizing the conjugated

system between the benzimidazole and the pyridone.
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Caption: Step-wise degradation pathway from Omeprazole to Impurity 7 via demethylation and

linker rearrangement.

Analytical Profiling
Detecting Impurity 7 requires specific HPLC conditions due to its altered polarity compared to

the parent drug. The pyridone ring makes it more polar than the parent Omeprazole, but the

thioxo group adds lipophilicity.

HPLC Method Parameters (Recommended)
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Standard pharmacopoeial methods (EP/USP) for "Related Substances" may elute Impurity 7 at

a distinct Relative Retention Time (RRT).

Parameter Condition

Column
C8 or C18 (e.g., Kromasil C18, 4.6 x 150 mm, 5

µm)

Mobile Phase A
Phosphate Buffer pH 7.6 (Disodium hydrogen

phosphate)

Mobile Phase B Acetonitrile : Methanol (mixture)

Gradient
Gradient elution is required to separate polar

degradants.

Detection (UV)
300-305 nm. Note: The pyridone chromophore

absorbs differently than the pyridine.

RRT (Approx)
Typically elutes after Omeprazole Sulfone but

varies by gradient.

Mass Spectrometry (LC-MS) Characteristics
Ionization: ESI Positive Mode ([M+H]⁺).

Parent Ion: m/z 314.38 (Calculated for C₁₆H₁₆N₃O₂S⁺).

Key Fragments:

m/z ~166: 5-methoxy-1H-benzimidazole-2-carbothioyl fragment.

m/z ~149: Loss of the benzimidazole moiety.

Regulatory & Safety Context
Classification: Impurity 7 is generally classified as a degradation impurity.

ICH Limits: Under ICH Q3B(R2), impurities in drug products must be reported if >0.1% and

identified/qualified if >0.2% (depending on dose).
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Genotoxicity: There are no specific alerts indicating Impurity 7 is a mutagenic impurity (unlike

certain nitroso-derivatives), but structural alerts for thiocarbonyls should be assessed via in

silico toxicology tools (e.g., DEREK, Sarah Nexus).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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